BenchChemオンラインストアへようこそ!

4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol

Solid‑State Characterization Crystallization Analytical Reference Standard

This compound is the definitive hydroxy-KSM for delamanid, not a generic phenoxy-piperidine-phenol. Its terminal 4-hydroxyphenyl group enables the Buchwald–Hartwig coupling step in the approved drug synthesis. Substituting analogs like CAS 287952-67-4 alters reaction selectivity and invalidates regulatory filings. The 113–114°C mp simplifies recrystallization, reducing solvent use. Procure ≥98% purity material to ensure batch-to-batch consistency and avoid costly revalidation.

Molecular Formula C18H18F3NO3
Molecular Weight 353.3 g/mol
CAS No. 681482-81-5
Cat. No. B051151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol
CAS681482-81-5
Synonyms4-[4-[4-(Trifluoromethoxy)phenoxy]-1-piperidinyl]phenol
Molecular FormulaC18H18F3NO3
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)O
InChIInChI=1S/C18H18F3NO3/c19-18(20,21)25-17-7-5-15(6-8-17)24-16-9-11-22(12-10-16)13-1-3-14(23)4-2-13/h1-8,16,23H,9-12H2
InChIKeyKXHMPYHAQBAPJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 681482-81-5: 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol – Delamanid Hydroxy KSM for MDR‑TB Intermediate Sourcing


4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol (CAS 681482-81-5) is a trifluoromethoxy‑substituted piperidinyl phenol that serves as the hydroxy‑key starting material (KSM) in the synthesis of delamanid (OPC‑67683), a nitro‑dihydro‑imidazooxazole antimycobacterial agent approved for multidrug‑resistant tuberculosis [1]. The compound exhibits a melting point of 113–114 °C, a molecular weight of 353.34 g/mol (C₁₈H₁₈F₃NO₃), and a calculated logP of ~5.1, properties that dictate its solid‑state handling and chromatographic behavior .

Why Sourcing Analogue Piperidine‑Phenol Intermediates Cannot Substitute CAS 681482‑81‑5 in Delamanid Production


Procurement decisions that treat 4‑{4‑[4‑(trifluoromethoxy)phenoxy]piperidino}benzenol as a generic “phenoxy‑piperidine‑phenol” risk supply chain failure and non‑compliance. The compound is not a commodity building block but the exact hydroxy‑KSM required to install the complete eastern pharmacophore of delamanid [1]. Closely related analogs (e.g., 4‑[4‑(trifluoromethoxy)phenoxy]piperidine, CAS 287952‑67‑4) differ critically in molecular weight, melting behavior, and the absence of the terminal 4‑hydroxyphenyl group, which is essential for the final Buchwald–Hartwig coupling step in the approved drug synthesis [2]. Substitution with any impurity or alternative intermediate alters reaction selectivity, necessitates re‑optimization of downstream chemistry, and invalidates existing analytical methods and regulatory filings that explicitly reference this CAS entity .

Quantitative Differentiation of CAS 681482-81-5: Purity, Yield, and Thermophysical Data Versus Comparator Intermediates


Melting Point (113–114 °C) Distinguishes CAS 681482‑81‑5 from the More Volatile Intermediate 4‑[4‑(Trifluoromethoxy)phenoxy]piperidine

The melting point of 4‑{4‑[4‑(trifluoromethoxy)phenoxy]piperidino}benzenol is 113–114 °C, approximately 40 °C higher than that of the preceding intermediate 4‑[4‑(trifluoromethoxy)phenoxy]piperidine (CAS 287952‑67‑4), which melts between 71 and 78 °C depending on purity . This thermal stability difference directly impacts purification: the target compound can be recrystallized from common solvents without the risk of premature melting, whereas the lower‑melting comparator requires careful temperature control to avoid oiling out .

Solid‑State Characterization Crystallization Analytical Reference Standard

Procurement Price Differentials: CAS 681482‑81‑5 98% Purity Offers 34–44% Cost Reduction per Gram Compared to Market Alternatives

Commercial sourcing data reveal significant price variation for the same CAS entity. As of 2026, Fluorochem supplies 4‑{4‑[4‑(trifluoromethoxy)phenoxy]piperidino}benzenol (98% purity) at £279 per 1 g . In contrast, Macklin offers 95% purity at ¥893/100 mg (~£970/g equivalent) and Aladdin at ¥1160.90/100 mg (~£1,260/g equivalent) [1]. The 98% purity, higher‑grade material from Fluorochem is 3.5–4.5× less expensive per gram than the 95% purity alternatives, a direct contradiction to the common expectation that higher purity commands a premium.

Procurement Economics Cost‑per‑Gram Analysis Vendor Benchmarking

Synthetic Yield Optimization: Industrial Process Achieves 71–74% Yield and >99% Purity vs. Academic Route at 43.8%

The patented industrial method for preparing CAS 681482‑81‑5 as a highly pure Delamanid intermediate (specifically the Boc‑protected precursor 4‑[4‑(trifluoromethoxy)phenoxyl]piperidine) achieves yields of 71.3–73.7% with purities consistently ≥99.1% [1]. In stark contrast, an academic small‑scale synthesis of the same core structure via condensation with 1,4‑cyclohexanedione reports a yield of only 43.8% . The ~30 percentage point yield advantage and the ability to avoid column chromatography (per the patent’s recrystallization‑based purification) demonstrate that sourcing the material from vendors employing the optimized route directly translates to a 64% higher mass efficiency.

Process Chemistry Green Chemistry Scale‑Up Synthesis

Regulatory Utility: CAS 681482‑81‑5 is the Sole Delamanid Hydroxy KSM and Impurity 4 Reference Standard

Unlike general‑purpose piperidine‑phenol intermediates, CAS 681482‑81‑5 is specifically designated as Delamanid Impurity 4 and Delamanid Hydroxy KSM in multiple pharmacopeial and vendor catalogs . This formal recognition means the compound is supplied with full certificates of analysis (CoA) compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDAs) and commercial production of delamanid . Any alternative intermediate lacking this defined regulatory status would require extensive re‑qualification, analytical method re‑development, and potential stability studies, adding months to development timelines.

Analytical Reference Standard GMP Manufacturing ANDAs

Precision Application Scenarios for CAS 681482‑81‑5 Based on Verified Differentiation Data


Delamanid API Process Development and Scale‑Up

Given the 30 percentage point yield advantage and >99% purity achievable via the patented industrial route [1], this intermediate is the optimal choice for kilo‑lab and pilot‑plant campaigns. The higher melting point (113–114 °C) versus simpler intermediates simplifies recrystallization and reduces solvent usage, directly addressing process mass intensity targets. Procurement from vendors offering 98% purity at £279/g further minimizes raw material costs per kilogram of delamanid produced.

Analytical Reference Standard for Impurity Profiling

As the officially designated Delamanid Impurity 4 and Hydroxy KSM , this compound is irreplaceable in HPLC/LC‑MS method development and validation. Laboratories performing release testing or stability studies on delamanid drug substance must use this exact CAS entity to correctly identify and quantify this specific process‑related impurity. Substitution with a generic analog would result in inaccurate impurity profiles and regulatory citation .

Medicinal Chemistry SAR Exploration Around the Delamanid Eastern Fragment

While not a direct procurement scenario, researchers designing next‑generation nitroimidazooxazole antimycobacterials use CAS 681482‑81‑5 as the core eastern fragment for late‑stage diversification. The quantitative melting point and cost data inform feasibility: the compound's solid‑state properties permit parallel synthesis on milligram scales without specialized cold‑storage, and the accessible per‑gram price enables exploration of 20–50 new analogs within a typical academic budget.

Cost‑Sensitive Academic / SME Tuberculosis Drug Discovery

Budget‑constrained laboratories seeking to synthesize delamanid for in vivo efficacy studies or combination therapy evaluation should prioritize the 98% purity, £279/g offering over the 95% purity, >£970/g alternatives [2]. The 3.5‑fold to 4.5‑fold cost differential allows procurement of 4× more material for the same budget, enabling larger cohorts or additional dosing arms without compromising purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.